Bpde-III - 66212-61-1

Bpde-III

Catalog Number: EVT-1547100
CAS Number: 66212-61-1
Molecular Formula: C20H14O3
Molecular Weight: 302.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Benzo[a]pyrene diol epoxide III is a potent carcinogenic compound formed from the metabolic activation of benzo[a]pyrene, a polycyclic aromatic hydrocarbon commonly found in tobacco smoke and grilled foods. This compound is known for its ability to form DNA adducts, which can lead to mutations and subsequent cancer development. The classification of benzo[a]pyrene diol epoxide III falls under environmental carcinogens, specifically those that interact with cellular macromolecules, causing genotoxic effects.

Synthesis Analysis

Methods

The synthesis of benzo[a]pyrene diol epoxide III typically involves several steps of metabolic activation. Initially, benzo[a]pyrene undergoes enzymatic conversion through cytochrome P450 enzymes, resulting in the formation of dihydrodiols. These intermediates can further react to form epoxides, including benzo[a]pyrene diol epoxide III.

A notable method for synthesizing this compound involves the use of nucleoside adducts, where the compound is reacted with deoxyguanosine or deoxyadenosine to form specific DNA adducts. A highly diastereoselective synthesis has been reported, utilizing intermediates that allow for controlled formation of these adducts .

Technical Details

The synthesis often employs techniques such as high-performance liquid chromatography (HPLC) for purification and identification of the resulting adducts. Capillary zone electrophoresis may also be used to monitor the reaction progress and isolate specific products .

Molecular Structure Analysis

Structure

Benzo[a]pyrene diol epoxide III is characterized by a complex polycyclic structure with multiple fused aromatic rings and an epoxide functional group. The structural formula includes multiple hydroxyl groups that contribute to its reactivity with nucleophiles, such as DNA bases.

Data

The molecular weight of benzo[a]pyrene diol epoxide III is approximately 286.34 g/mol, and its empirical formula is C20H12O3. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to elucidate its structure and confirm the formation of specific adducts .

Chemical Reactions Analysis

Reactions

Benzo[a]pyrene diol epoxide III primarily reacts with nucleophilic sites on DNA, particularly at the N2 position of guanine. This reaction leads to the formation of stable DNA adducts, which are critical in understanding its genotoxicity.

Technical Details

The reaction mechanism involves electrophilic attack by the epoxide on the nucleophilic nitrogen atom in guanine, resulting in the opening of the epoxide ring and subsequent formation of a covalent bond. This process can be quantitatively analyzed using HPLC coupled with fluorescence detection to measure adduct levels in various biological samples .

Mechanism of Action

Process

The mechanism by which benzo[a]pyrene diol epoxide III induces genotoxicity involves several steps:

  1. Activation: The compound is activated metabolically to form reactive intermediates.
  2. Adduction: These intermediates covalently bind to DNA, forming adducts that distort the DNA structure.
  3. Mutagenesis: The presence of these adducts can lead to mispairing during DNA replication, resulting in mutations.

Data

Studies have shown that even low concentrations of benzo[a]pyrene diol epoxide III can significantly impair DNA synthesis and increase mutation rates in cell lines . The transcriptional response to DNA damage induced by this compound has been analyzed using high-throughput techniques, revealing activation of pathways associated with stress responses and apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Reactivity: Highly reactive due to the presence of the epoxide group, making it capable of forming stable adducts with nucleophiles.
  • Stability: Relatively unstable under physiological conditions; requires careful handling in laboratory settings.

Relevant analytical techniques such as UV/Vis spectroscopy and fluorescence spectroscopy are employed for characterization purposes .

Applications

Scientific Uses

Benzo[a]pyrene diol epoxide III is extensively studied for its role in cancer research due to its ability to form DNA adducts. It serves as a model compound for understanding mechanisms of chemical carcinogenesis and is used in various assays to assess DNA damage and repair mechanisms.

Additionally, it has applications in developing biomarkers for exposure assessment in epidemiological studies related to environmental health risks associated with polycyclic aromatic hydrocarbons .

Introduction to BPDE-III

Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide III (BPDE-III) represents a critical stereoisomer within the family of benzo[a]pyrene diol epoxides (BPDEs), which are ultimate carcinogens derived from the environmental polycyclic aromatic hydrocarbon (PAH) benzo[a]pyrene (BaP). Unlike its more extensively studied counterpart, the highly carcinogenic (+)-anti-BPDE-I (7R,8S,9S,10R), BPDE-III exhibits distinct structural features that confer unique biological activities. This isomer serves as a pivotal comparative tool for understanding structure-activity relationships in PAH-mediated carcinogenesis. Emerging evidence underscores its significance not as a primary tumor initiator but as a modulator of cellular toxicity and genomic instability through mechanisms divergent from classical BPDE-I pathways [7] [10].

Chemical Structure and Isomeric Specificity of BPDE-III

BPDE-III is systematically identified as trans-9r,10t-dihydroxy-7c,8c-oxy-7,8,9,10-tetrahydrobenzo[a]pyrene. Its molecular framework retains the tetracyclic bay-region characteristic of potent PAH carcinogens but displays stereochemical orientations distinct from BPDE-I. The isomer features a cis-configuration at the epoxide ring (C7-C8 bond) and trans-diaxial hydroxy groups at C9 and C10 (Fig. 1). This stereochemistry positions the C7-C8 epoxide antiperiplanar to the C9-C10 diol, reducing ring strain and electrophilicity compared to BPDE-I’s trans-diaxial epoxide [7] [10].

Table 1: Stereochemical and Biological Comparison of BPDE Isomers

IsomerStereochemistryEpoxide ConfigurationMutagenic EfficiencyCytotoxic Efficiency
BPDE-I7R,8S,9S,10R (anti)transHighModerate
BPDE-III9r,10t (7c,8c-oxy)cisLowHigh

Experimental analyses using synchronous fluorescence spectroscopy and LC-MS/MS demonstrate that BPDE-III forms DNA adducts at approximately 30-fold lower levels than BPDE-I under equimolar conditions. Its cis-epoxide geometry sterically hinders covalent binding to the exocyclic amino group of deoxyguanosine (dG-N²), the predominant DNA target for BPDE-I. Instead, BPDE-III adducts preferentially form at adenine residues or through non-covalent interactions, contributing to its attenuated mutagenicity [7] [10].

Metabolic Activation of Benzo[a]pyrene to BPDE-III

BPDE-III arises via a multi-step enzymatic biotransformation of BaP, predominantly catalyzed by cytochrome P450 (CYP) enzymes and microsomal epoxide hydrolase (mEH):

  • Initial Epoxidation: CYP1A1/1B1 oxidizes BaP to benzo[a]pyrene-7,8-epoxide (BP-7,8-oxide).
  • Hydration: mEH hydrolyzes BP-7,8-oxide to form benzo[a]pyrene-7,8-dihydrodiol (BP-7,8-diol).
  • Secondary Epoxidation: CYP1A1/1B1 further oxidizes BP-7,8-diol, generating four stereoisomeric diol epoxides: (±)-anti-BPDE (I/II) and (±)-syn-BPDE (III/IV).

BPDE-III constitutes a minor metabolic product compared to BPDE-I, reflecting stereoselective enzymatic preferences. Studies using microsomes from 3-methylcholanthrene-induced rats confirm that CYP1A1 (P448) governs this activation, with NADPH acting as an essential cofactor. Competitive inhibition by α-naphthoflavone, a CYP1A1 antagonist, suppresses BPDE-III formation by >80%, underscoring CYP’s pivotal role [1] [2] [3].

Table 2: Enzymatic Pathway for BaP Activation to BPDE-III

StepSubstrateEnzymeProductStereochemical Outcome
1Benzo[a]pyrene (BaP)CYP1A1/1B1BP-7,8-oxideRacemic epoxides
2BP-7,8-oxideEpoxide hydrolaseBP-7,8-dioltrans-Dihydrodiol
3BP-7,8-diolCYP1A1/1B1(±)-syn-BPDE (III/IV)cis-Epoxide, trans-diol

Glutathione (GSH) and cysteine act as scavengers of BPDE-III, forming non-covalent conjugates that attenuate protein-binding. This deactivation occurs independently of enzymatic catalysis, highlighting nucleophile-dependent detoxification as a regulatory mechanism for BPDE-III’s biological impact [3] [6].

Role in Polycyclic Aromatic Hydrocarbon (PAH) Carcinogenesis

BPDE-III contributes to PAH carcinogenicity through mechanisms distinct from direct DNA mutagenesis:

  • Cytotoxicity Over Mutagenicity: In Chinese hamster ovary (CHO) cells, BPDE-III exhibits 4–5-fold lower mutagenic efficiency at the HPRT and APRT loci compared to BPDE-I per unit DNA adduct. Conversely, it demonstrates 2–3-fold higher cytotoxicity, inducing apoptosis and cell death preferentially in DNA-repair-deficient (UVL-1, UVL-10) cell lines. This suggests BPDE-III adducts provoke severe cellular stress, potentially promoting compensatory proliferation—a tumor-promoting mechanism [7].
  • Adduct Persistence and Repair: Despite structural differences, BPDE-III-DNA adducts undergo nucleotide excision repair (NER) at rates comparable to BPDE-I adducts. However, their cis-configuration may impede recognition by NER machinery, leading to prolonged adduct persistence. Unrepaired BPDE-III adducts trigger double-strand breaks via collision with replication forks, evidenced by dose-dependent induction of γ-H2AX and p53 phosphorylation [1] [7].
  • Protein Adduct Formation: BPDE-III binds covalently to nucleophilic residues (histidine, lysine) in serum albumin (SA). LC-MS/MS analyses reveal adducts at His146 and Lys195, albeit at lower levels than BPDE-I. These stable protein adducts serve as potential biomarkers for BaP exposure but correlate poorly with mutagenic risk due to BPDE-III’s low tumor-initiating potency [10].
  • Oxidative Stress Amplification: Though less studied than BPDE-I, BPDE-III can undergo redox cycling via quinone intermediates, generating reactive oxygen species (ROS). ROS-mediated lipid peroxidation and DNA oxidation further contribute to genomic instability in pulmonary and hepatic tissues [2] [6].

Properties

CAS Number

66212-61-1

Product Name

Bpde-III

IUPAC Name

(3S,4R,5R)-6-oxahexacyclo[11.6.2.02,8.05,7.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-3,4-diol

Molecular Formula

C20H14O3

Molecular Weight

302.3 g/mol

InChI

InChI=1S/C20H14O3/c21-17-16-12-7-6-10-3-1-2-9-4-5-11(15(12)14(9)10)8-13(16)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19?,20+/m0/s1

InChI Key

VAHKPYXMVVSHGS-JWQSRSOLSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C6C5O6)O)O)C=C2

Synonyms

9r,10t-dihydroxy-7c,8c-oxy-7,8,9,10-tetrahydrobenzeno(a)pyrene
benzo(a)pyrene diolepoxide III
BPDE-III

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C6C5O6)O)O)C=C2

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@@H]6C5O6)O)O)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.